molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No.: B098163
CAS No.: 18068-06-9
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanol (C₇H₁₄O₂, molecular weight: 130.18 g/mol) is a cyclohexanol derivative featuring a methoxy (-OCH₃) substituent at the 4-position of the cyclohexane ring . It is synthesized via catalytic hydrogenation of 4-methoxyphenol, a lignin-derived phenolic compound. For example, using a cobalt-doped metal-organic framework (DUT-5-CoH) at 150°C for 48 hours, this compound is obtained in 86% yield . Alternative methods include electrocatalytic hydrogenation (ECH) with earth-abundant metal electrodes, where methoxy group retention is favored in the 4-position compared to its 3-substituted isomer . The compound is of interest in biomass valorization and fine chemical synthesis due to its stability and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexanol can be synthesized through a two-step reaction process. The first step involves the nucleophilic addition reaction of cyclohexanone and methanol to obtain 4-methoxycyclohexyl methanol. The second step is a dehydration reaction of 4-methoxycyclohexyl methanol, which can be catalyzed by sulfuric acid, to produce this compound .

Industrial Production Methods

In industrial settings, this compound can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation to obtain the target compound .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate
4-Methoxycyclohexanol serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound undergoes various reactions, including substitution, reduction, and oxidation, to yield different derivatives.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
SubstitutionNucleophilic substitution with alkyl halidesVarious substituted derivatives
ReductionReduction of ketones or aldehydes4-Methoxycyclohexanamine
OxidationOxidation using potassium permanganate4-Methoxycyclohexanone

Industrial Applications

Use in Fragrances and Pesticides
In industrial settings, this compound is utilized in the production of fragrances and pesticides. Its pleasant odor profile makes it suitable for use in perfumery, while its chemical properties allow it to function effectively as an insect repellent or attractant.

Entomological Studies

Oviposition Behavior
The compound has been employed in entomological research to study oviposition behavior in insects. In these studies, it is used in chemical mixtures applied to substrates where insects lay eggs. The presence of this compound can influence oviposition rates, acting as either an attractant or repellent depending on the insect species involved.

Case Study 1: Hydrogenation Reactions

A study demonstrated that hydrogenation reactions involving 4-methoxyphenol over nickel catalysts yielded cyclohexanone selectively. This indicates that similar reactions involving this compound could lead to significant products relevant for pharmaceutical applications.

Case Study 2: Enzymatic Interactions

In vitro studies have shown that derivatives of this compound can inhibit certain enzymatic activities related to neurotransmitter metabolism. For example, it has shown promise in inhibiting monoamine oxidase (MAO), which could enhance serotonin levels in the brain.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, it interacts with metal catalysts to facilitate the addition of hydrogen atoms to the molecule . The exact molecular targets and pathways can vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Cyclohexanol

  • Structure: Cyclohexanol (C₆H₁₂O) lacks the methoxy group, featuring only a hydroxyl (-OH) substituent.
  • Synthesis: Produced via hydrogenation of phenol or lignin-derived phenolic compounds.
  • Reactivity : Prone to dehydration to cyclohexene and ether cleavage under acidic or reductive conditions.
  • Key Difference: The absence of the methoxy group makes cyclohexanol more reactive in hydrodeoxygenation (HDO) reactions. For instance, in co-hydrogenation with 4-methoxyphenol, cyclohexanol forms only after competing substrates (e.g., anisole) are consumed .

4-Methylcyclohexanol

  • Structure : Features a methyl (-CH₃) group at the 4-position instead of methoxy.
  • Synthesis: Derived from hydrogenation of 4-methylphenol or dehydration-hydrogenation of 4-methylcyclohexene .
  • Reactivity: The methyl group sterically hinders adsorption on catalytic surfaces, reducing hydrogenation rates compared to 4-methoxycyclohexanol .

4-Methoxycyclohexanone

  • Structure: A ketone derivative of this compound.
  • Synthesis: Produced via partial oxidation of this compound. Using Ni/Al₂O₃ catalysts and optimized oxidation conditions (353 K, 20 h), 95.3% selectivity for 4-methoxycyclohexanone is achieved .
  • Reactivity: Less prone to further hydrogenation than cyclohexanone due to steric and electronic effects of the methoxy group .

1,4-Dimethoxycyclohexane

  • Structure : Fully saturated cyclohexane with methoxy groups at 1- and 4-positions.
  • Synthesis : Forms as a byproduct during transfer hydrogenation of 1,4-dimethoxybenzene (1,4-DMB) over Ni-based catalysts .
  • Reactivity: Resists C-O bond cleavage under mild conditions, contrasting with this compound, which undergoes partial demethoxylation .

Data Tables

Table 2: Reactivity Under Hydrogenation Conditions

Compound Catalyst Temperature (K) Key Observation
This compound DUT-5-CoH 423 Methoxy group retained; 86% yield
4-Methoxyphenol Ni/Al₂O₃ 423 Forms this compound (no cyclohexane)
4-Methoxycyclohexanone Rhodium 323 No hydrogenation due to steric hindrance
Cyclohexanol Nickel 343 Dehydrates to cyclohexene under acidic conditions

Research Findings

Substituent Position and Reactivity

  • Methoxy groups in the 4-position exhibit higher retention during hydrogenation compared to 3-substituted isomers. This is attributed to reduced steric interaction with the hydroxyl group, minimizing ether cleavage .

Competitive Hydrogenation

  • In mixtures containing 4-methoxyphenol and anisole, this compound forms only after anisole is fully consumed, highlighting substrate-specific adsorption on catalysts .

Catalyst Dependency

  • Ni-based catalysts favor methoxy retention at moderate temperatures (423 K), while higher temperatures (≥343 K) promote demethoxylation to cyclohexanol .

Steric Effects

  • Bulky substituents (e.g., 2,6-diisopropyl groups) reduce hydrogenation rates due to diffusion limitations in porous catalysts like MOFs .

Biological Activity

4-Methoxycyclohexanol is an organic compound that has garnered interest due to its potential applications in various fields, including catalysis, entomology, and chemical synthesis. This article delves into the biological activity of this compound, highlighting its effects, mechanisms, and relevant research findings.

  • Molecular Formula : C7_7H14_{14}O2_2
  • Molecular Weight : 130.19 g/mol
  • Structure : The compound features a cyclohexane ring with a methoxy group (-OCH3_3) attached at the fourth carbon position. This structural characteristic influences its reactivity and biological interactions.

1. Entomological Studies

This compound has been employed in entomological research to study oviposition behavior in insects. In these studies, the compound is used as part of a chemical mixture applied to substrates where insects lay eggs. Observations indicate that the presence of this compound can influence oviposition rates, suggesting it may act as an attractant or repellent depending on the insect species involved.

2. Chemical Synthesis and Catalysis

The compound serves as a valuable building block in organic synthesis, particularly in the production of various intermediates from lignin-based phenolics. Its reactivity allows it to participate in hydrogenation reactions, where it can be converted into cyclohexanol or cyclohexanone under specific conditions. Such transformations can be significant in developing pharmaceuticals and other bioactive compounds.

3. Potential Biological Activities

Although direct biological activity data for this compound is scarce, compounds with similar structures often exhibit various biological properties:

  • Antimicrobial Activity : Methoxy-substituted cyclohexanols have been linked to antimicrobial effects, which may extend to this compound.
  • Enzyme Interaction : Similar compounds may interact with enzymes or cellular processes, potentially influencing metabolic pathways.

Table 1: Comparison of Biological Activities

Compound NameStructure TypeKey FeaturesReported Activities
Cyclohexanol Cycloalkane AlcoholSimple alcohol with no substituentsMild irritant; limited biological data
4-Methoxyphenol Phenolic CompoundHydroxyl group on a phenyl ringAntioxidant; potential antimicrobial
4-Isopropoxycyclohexanol Cycloalkane AlcoholIsopropyl substituentLimited studies; potential enzyme interaction
4-Methylcyclohexanol Cycloalkane AlcoholMethyl group at the fourth positionLimited data; potential metabolic effects

Case Studies

Several studies have investigated the hydrogenation of related compounds, such as 4-methoxyphenol, which provides context for understanding the reactivity of this compound:

  • A study demonstrated that hydrogenation of 4-methoxyphenol over nickel catalysts yielded cyclohexanone with high selectivity. This indicates that similar reactions involving this compound could lead to significant products relevant for pharmaceutical applications .
  • Another investigation highlighted competitive hydrogenation reactions involving methoxy-substituted phenols, revealing insights into adsorption behaviors and reaction kinetics that could be extrapolated to understand the behavior of this compound in complex mixtures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxycyclohexanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via catalytic hydrogenation of 4-methoxyphenol. For example, using a Ni/Al2O3 catalyst under optimized conditions (423 K, 4.0 MPa H2, 1 h reaction time) yields 4-methoxycyclohexanone, which is further oxidized to this compound . Alternatively, metal-organic frameworks (MOFs) like DUT-5-CoH achieve direct hydrogenation of 4-methoxyphenol to this compound at 150°C for 48 h, yielding 86% with 0.2 mol% catalyst loading . Key variables include temperature, catalyst type, and reaction time, which must be optimized using design-of-experiment (DoE) approaches.

Q. How can researchers verify the purity and structural identity of synthesized this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical. For instance, <sup>1</sup>H NMR of this compound shows peaks at δ 1.24 (m, 1H), 1.47–1.80 (m, 8H), and 3.26 ppm (s, 3H for methoxy group) . GC-MS analysis confirms molecular ion peaks at m/z 130.1 (M<sup>+</sup>). Purity is assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : It serves as a chiral intermediate in stereoselective synthesis, particularly for cyclohexane-based pharmaceuticals. Its hydroxyl and methoxy groups enable derivatization via esterification or etherification. For example, in transfer hydrogenation studies, this compound forms as a byproduct during the reduction of methoxy-substituted aromatic compounds, providing insights into catalyst selectivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the hydrogenation selectivity of 4-methoxyphenol to this compound?

  • Methodological Answer : Catalyst pore size and substrate diffusion kinetics are critical. MOF-based catalysts (e.g., DUT-5-CoH) exhibit reduced efficiency with bulky substrates due to restricted pore access, as shown by the 15% yield for 2,6-diisopropyl-4-methoxycyclohexanol compared to 86% for unsubstituted this compound . Electronic effects are probed via Hammett plots, correlating substituent electron-donating/withdrawing properties with reaction rates.

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 86% with MOFs vs. 95.3% selectivity with Ni/Al2O3 under oxidation ) arise from differences in catalyst activation, solvent systems, or reaction monitoring intervals. Researchers should:

  • Replicate conditions using standardized catalyst characterization (BET surface area, TEM for particle size).
  • Employ in-situ spectroscopy (e.g., FTIR) to track intermediate formation.
  • Compare turnover frequencies (TOFs) under identical substrate-to-catalyst ratios.

Q. How can mechanistic studies differentiate between competing pathways in this compound formation?

  • Methodological Answer : Isotopic labeling (e.g., D2O or <sup>18</sup>O2) identifies hydrogenation vs. oxidation steps. For example, deuterium tracing in Ni/Al2O3-catalyzed reactions clarifies whether hydroxyl groups originate from solvent or catalyst-mediated pathways . Kinetic isotope effects (KIEs) further distinguish rate-determining steps (e.g., H2 dissociation on catalyst surfaces).

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Batch-to-batch variability in heterogeneous catalysts (e.g., Ni/Al2O3) can lead to racemization. Solutions include:

  • Using chiral ligands (e.g., BINAP) in homogeneous catalysis.
  • Optimizing flow reactor setups to enhance mass transfer and reduce side reactions.
  • Implementing inline chiral HPLC to monitor enantiomeric excess (ee) during continuous production.

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on the stability of this compound under storage conditions?

  • Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–90% RH) identify degradation products (e.g., cyclohexanone via oxidation). Accelerated aging tests coupled with GC-MS/MS quantify degradation kinetics. For instance, storage in amber vials with argon headspace reduces oxidation compared to ambient air .

Q. What statistical methods are recommended for analyzing catalytic performance data across multiple studies?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) reconciles variables like catalyst loading, temperature, and solvent polarity. Meta-analyses of published TOFs and selectivity data (e.g., using Web of Science datasets) identify outliers and systemic biases. Bootstrapping methods assess confidence intervals for reported yields .

Q. Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation/skin contact. Store in flame-resistant cabinets away from oxidizers (e.g., H2O2). Spills are neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste under EPA guidelines .

Properties

IUPAC Name

4-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170994
Record name 4-Methoxycyclohexanol (cis,trans)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18068-06-9, 22188-02-9
Record name 4-Methoxycyclohexanol (cis,trans)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycyclohexanol (cis,trans)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexan-1-ol
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Record name rac-(1s,4s)-4-methoxycyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

Following the procedure of J. Org. Chem., 28 1923 (1963), 13.35 g of AlCl3 and 125 ml of ether were stirred under N2. 25 ml of 1M LiAlH4 in ether were added by syringe to the solution. Next, 13 g of 4-methoxycyclohexanol in 50 ml of ether were added to the stirred mixture over a 30 minute period. The mixture was then allowed to settle. The supernate was removed. The solid remaining was washed three times with 25, 50 and 50 ml portions of ether. The solid precipitate was filtered and the filter cake thoroughly washed with ether. (The filtrate, and washings contained trans-4-methoxycyclohexanol). The dried precipitate (19.17 g) was slurried in 100 ml of ether. 100 ml of 10% sulfuric acid were slowly added thereto (30 minutes). The cis isomer obtained from the decompositions of the AlCl2 complex was in the ether layer which was separated. The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine. The ethereal solution was dried and the ether evaporated to yield 1.7 g of cis-4-methoxycyclohexanol. An additional 4 g were obtained from the water layer.
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13.35 g
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125 mL
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25 mL
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13 g
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50 mL
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Synthesis routes and methods II

Procedure details

4-Methoxyphenol (100 g) in ethanol (759 ml) was hydrogenated under 50 psi hydrogen using Nishimura catalyst (10.0 g) at rt for 4.5 h. The catalyst was filtered off; the solvent was removed in vacuo to yield the desired product as 95% pure yellowish liquid.
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100 g
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759 mL
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Nishimura catalyst
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10 g
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Synthesis routes and methods III

Procedure details

A mixture of 4-methoxyphenol (0.10 g, 0.806 mmol) in acetic acid (10 mL) was added to platinum oxide (0.020 g, 0.088 mmol) in a 50 mL pressure bottle and heated at 50° C. under hydrogen at 30 psi for 1 hour. The solid was removed by filtration, and the filtrate was concentrated to provide the title compound.
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0.1 g
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10 mL
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0.02 g
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Synthesis routes and methods IV

Procedure details

To mono-potassium salt of 1,4-cyclohexanediol which had been prepared from 17.5 g of 1,4-cyclohexanediol and 9.3 g of potassium hydroxide, 32 g of methyl iodide was added, and the resultant mixture was heated under reflux for 5 hours. After the reaction was completed, water was added and then the mixture was extracted with chloroform. The extract was subjected to distillation under reduced pressure to obtain 10.34 g of 4-methoxycyclohexanol. b15 : 100°-103° C.
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17.5 g
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9.3 g
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32 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol
4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol
4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol
4-(Phenylamino)quinolin-2(1h)-one
4-Methoxycyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.